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Introduction
E7820 is a novel, orally bioavailable sulfonamide derivative with potent anti-cancer properties.

It functions as a "molecular glue," selectively inducing the degradation of the RNA-binding

protein RBM39. This targeted protein degradation is mediated by the DCAF15 E3 ubiquitin

ligase complex, leading to widespread alterations in RNA splicing and subsequent anti-tumor

effects. A key downstream consequence of E7820 activity is the suppression of integrin α2

expression, which contributes to its anti-angiogenic properties.[1] Preclinical studies,

particularly those involving patient-derived xenograft (PDX) models, have demonstrated the

significant potential of E7820 in causing tumor regression across various cancer types.

These application notes provide a comprehensive guide for the utilization of E7820 in PDX

models, covering its mechanism of action, detailed experimental protocols, and expected

outcomes based on available preclinical data.

Mechanism of Action
E7820's primary mechanism of action involves its function as a molecular glue that promotes

the interaction between the DCAF15 E3 ubiquitin ligase substrate receptor and the RNA-

binding protein RBM39. This induced proximity leads to the ubiquitination and subsequent

proteasomal degradation of RBM39. The loss of RBM39 disrupts the normal RNA splicing

machinery, leading to the generation of aberrant transcripts and ultimately, cancer cell death.
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Additionally, E7820 has been shown to suppress the expression of integrin α2, a key molecule

involved in cell adhesion and angiogenesis, thereby inhibiting tumor growth and metastasis.[1]
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Caption: Mechanism of action of E7820.

Data Presentation
Efficacy of E7820 in Patient-Derived Xenograft Models
A study involving 42 PDX models from various cancer types demonstrated significant tumor

shrinkage following oral administration of E7820. The overall response rates and responses in

specific cancer types are summarized below.

Cancer Type
Number of PDX
Models

Dose (mg/kg)
Overall Response
Rate (%)

Overall 42 100 38.1%

200 54.8%

Bile Duct Cancer 12 100 58.3%

Uterine Cancer 9 100 55.6%

Gastric Cancer 9 100 33.3%

Pancreatic Cancer 12 100 8.3%

Data sourced from a 2024 press release by Eisai Co., Ltd. and the National Cancer Center.
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Caption: Experimental workflow for E7820 studies in PDX models.
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Protocol 1: Establishment of Patient-Derived Xenograft
(PDX) Models
This protocol outlines the general procedure for establishing PDX models from fresh patient

tumor tissue.

Materials:

Fresh patient tumor tissue, collected under sterile conditions

Immunodeficient mice (e.g., NOD-scid IL2Rgamma null (NSG) mice), 6-8 weeks old

Surgical instruments (scalpels, forceps)

Culture medium (e.g., RPMI-1640)

Matrigel (optional)

Anesthesia for mice

Animal housing under specific pathogen-free (SPF) conditions

Procedure:

Tissue Preparation:

Place the fresh tumor tissue in a sterile petri dish with culture medium on ice.

Mechanically mince the tumor tissue into small fragments (approximately 2-3 mm³).

Implantation:

Anesthetize the immunodeficient mouse.

Make a small incision in the skin on the flank of the mouse.

Using forceps, create a subcutaneous pocket.
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Implant one tumor fragment into the subcutaneous pocket. The use of Matrigel mixed with

the tumor fragment can sometimes improve engraftment rates.

Close the incision with surgical clips or sutures.

Tumor Growth Monitoring:

Monitor the mice regularly for tumor growth by visual inspection and palpation.

Once a tumor becomes palpable, measure its dimensions (length and width) with digital

calipers 2-3 times per week.

Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

Passaging:

When the tumor reaches a predetermined size (e.g., 1000-1500 mm³), euthanize the

mouse.

Aseptically resect the tumor.

A portion of the tumor can be cryopreserved for future use, a portion fixed for histological

analysis, and the remainder can be processed for subsequent passaging into new cohorts

of mice.

Protocol 2: Preparation and Oral Administration of
E7820
This protocol describes the preparation of E7820 for oral gavage in mice.

Materials:

E7820 lyophilized powder

Dimethyl sulfoxide (DMSO)

Vehicle for oral administration (e.g., 0.5% (w/v) carboxymethylcellulose (CMC) in sterile

water, or corn oil)
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Sterile microcentrifuge tubes

Vortex mixer

Oral gavage needles (20-22 gauge, ball-tipped)

Syringes (1 mL)

Procedure:

Reconstitution of E7820:

E7820 is typically supplied as a lyophilized powder.[2]

To prepare a stock solution, reconstitute the powder in DMSO. For example, to create a 15

mM stock, reconstitute 5 mg of E7820 in 991 µL of DMSO.[2]

Vortex thoroughly to ensure complete dissolution.

Preparation of Dosing Solution:

Calculate the required amount of E7820 based on the desired dose (e.g., 100 mg/kg or

200 mg/kg) and the body weight of the mice.

Dilute the E7820 stock solution in the chosen vehicle to the final desired concentration.

The final concentration of DMSO in the vehicle should be kept low (typically ≤10%) to

minimize toxicity.

Vortex the dosing solution vigorously before each administration to ensure a homogenous

suspension.

Oral Administration:

Weigh each mouse to determine the precise volume of the dosing solution to be

administered. A typical administration volume is 10 mL/kg.

Gently restrain the mouse.
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Insert the oral gavage needle carefully into the esophagus and deliver the E7820

suspension directly into the stomach.

Administer the appropriate dose orally, for example, on a twice-daily schedule.[3]

Monitor the mice for any adverse reactions following administration.

Protocol 3: Assessment of Treatment Efficacy
This protocol details methods for evaluating the anti-tumor effects of E7820 in PDX models.

1. Tumor Volume Measurement:

Measure the length and width of the tumors using digital calipers 2-3 times per week.

Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.

Plot the mean tumor volume ± SEM for each treatment group over time to visualize the

treatment effect.

The change in tumor volume from baseline can be used to quantify the treatment response.

2. Western Blot for RBM39 Degradation:

At the end of the study, collect tumor tissues and snap-freeze them in liquid nitrogen or

immediately process for protein extraction.

Homogenize the tumor tissue and lyse the cells in RIPA buffer supplemented with protease

and phosphatase inhibitors.

Determine the protein concentration of the lysates using a BCA assay.

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF or

nitrocellulose membrane.

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

Incubate the membrane with a primary antibody against RBM39 overnight at 4°C.
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Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at

room temperature.

Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an

imaging system.

Use a loading control, such as GAPDH or β-actin, to normalize the RBM39 protein levels.

3. Flow Cytometry for Integrin α2 Expression:

Resect tumors and prepare single-cell suspensions by mechanical dissociation and/or

enzymatic digestion (e.g., with collagenase).

Filter the cell suspension through a cell strainer (e.g., 70 µm) to remove clumps.

Perform red blood cell lysis if necessary.

Stain the cells with a fluorescently-conjugated antibody specific for human integrin α2

(CD49b).

Include appropriate isotype controls and unstained controls.

Analyze the stained cells using a flow cytometer to quantify the percentage of integrin α2-

positive cells and the mean fluorescence intensity.

4. Immunohistochemistry (IHC) for Microvessel Density:

Fix tumor tissues in 10% neutral buffered formalin and embed in paraffin.

Cut thin sections (e.g., 4-5 µm) and mount on slides.

Perform antigen retrieval and block endogenous peroxidase activity.

Incubate the sections with a primary antibody against an endothelial cell marker, such as

CD31.

Use a suitable secondary antibody and detection system (e.g., DAB).
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Counterstain with hematoxylin.

Capture images of multiple fields of view and quantify the microvessel density by counting

the number of stained vessels per unit area.

Concluding Remarks
The use of E7820 in patient-derived xenograft models offers a powerful preclinical platform to

evaluate its therapeutic potential in a system that more closely recapitulates the heterogeneity

of human tumors. The protocols outlined in these application notes provide a framework for

conducting robust in vivo studies with E7820. Adherence to these detailed methodologies will

enable researchers to generate reliable and reproducible data, contributing to a deeper

understanding of E7820's anti-cancer activity and facilitating its clinical development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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